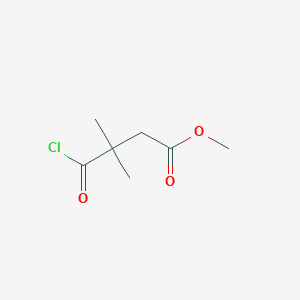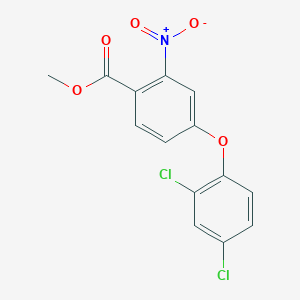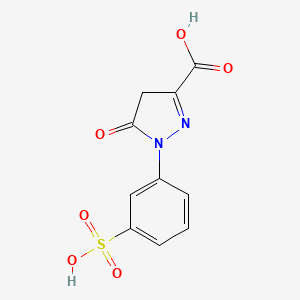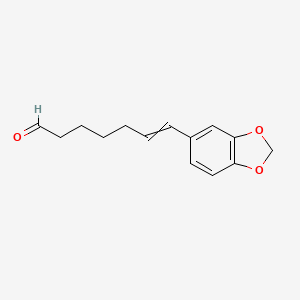
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury is an organomercury compound characterized by the presence of a chloro group, a formyl group, a hydroxy group, and a nitro group attached to a phenyl ring, with mercury as the central metal atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury typically involves the reaction of 3-formyl-2-hydroxy-5-nitrophenyl chloride with a mercury(II) chloride precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general principles of organomercury compound synthesis, including the use of mercury(II) salts and appropriate organic ligands, would apply.
化学反应分析
Types of Reactions
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can replace the chloro group under mild conditions.
Major Products
Oxidation: Higher oxidation state mercury compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenylmercury compounds.
科学研究应用
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Phenylmercury chloride: Similar in structure but lacks the formyl, hydroxy, and nitro groups.
Methylmercury chloride: Contains a methyl group instead of the phenyl ring.
Ethylmercury chloride: Contains an ethyl group instead of the phenyl ring.
Uniqueness
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury is unique due to the presence of multiple functional groups on the phenyl ring, which confer distinct chemical properties and reactivity. The combination of chloro, formyl, hydroxy, and nitro groups allows for a wide range of chemical modifications and applications that are not possible with simpler organomercury compounds.
属性
CAS 编号 |
96194-54-6 |
|---|---|
分子式 |
C7H4ClHgNO4 |
分子量 |
402.15 g/mol |
IUPAC 名称 |
chloro-(3-formyl-2-hydroxy-5-nitrophenyl)mercury |
InChI |
InChI=1S/C7H4NO4.ClH.Hg/c9-4-5-3-6(8(11)12)1-2-7(5)10;;/h1,3-4,10H;1H;/q;;+1/p-1 |
InChI 键 |
SGQDKXJSHZQYRC-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C=C(C(=C1C=O)O)[Hg]Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)



![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)




![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)



